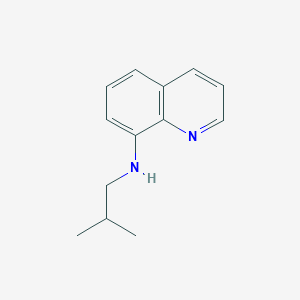

N-(2-methylpropyl)quinolin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Methylpropyl)quinolin-8-amine is a quinoline derivative characterized by a branched alkyl chain (2-methylpropyl, or isobutyl) attached to the 8-amino position of the quinoline scaffold. Quinoline derivatives are renowned for their diverse applications in medicinal chemistry, catalysis, and materials science due to their aromatic heterocyclic structure and metal-chelating properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Intramolecular Main Group Metal Lewis Acid Catalyzed Hydroamination: This method involves the use of mono-propargylated aromatic ortho-diamines and main group metal Lewis acids such as stannic chloride or indium(III) chloride.

One-Pot Synthesis: Starting from ortho-nitro-N-propargylaniline compounds, the reaction can be carried out using stoichiometric amounts of stannous chloride dihydrate or indium powder under acidic conditions.

Industrial Production Methods: Industrial production methods for N-(2-methylpropyl)quinolin-8-amine typically involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

The amine group at position 8 exhibits nucleophilic characteristics, facilitating substitution reactions.

Alkylation and Arylation

-

Procedure : Reaction with alkyl/aryl halides under basic conditions (e.g., TEA or K₂CO₃) yields N-alkylated/arylated derivatives.

N 2 methylpropyl quinolin 8 amine+R XTEA 120 CN R 2 methylpropyl quinolin 8 amine+HX

Example:This method was used to synthesize isoindolinedione derivatives (e.g., 34–44 in ).

Acylation

-

Reagents : Acyl chlorides or anhydrides in dichloromethane (DCM) with DCC as a coupling agent.

N 2 methylpropyl quinolin 8 amine+RCOClDCC CH2Cl2RCON 2 methylpropyl quinolin 8 amine

Example:Amino acid conjugates (90–123 ) were synthesized via this route using Z/Boc-protected amino acids .

Metal Coordination Reactions

The quinoline core and amine group enable chelation with transition metals.

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Cu²⁺ | N (amine), N (quinoline) | Anticancer agents | |

| Zn²⁺ | N (amine), O (if oxidized) | Neuroprotective chelators | |

| Fe³⁺ | Quinoline ring | Catalytic oxidation studies |

-

Mechanism : The lone pair on the amine nitrogen and quinoline’s aromatic system stabilizes metal complexes, enhancing redox activity .

Oxidation

-

Conditions : H₂O₂ or ammonium persulfate in acidic media.

The quinoline ring undergoes electrophilic substitution, forming nitro or sulfonic acid derivatives (e.g., 12–22 in ).

Reduction

-

Catalytic Hydrogenation : Raney nickel (45 psi H₂, ethanol) reduces nitro groups to amines (e.g., 23–33 from 12–22 ) .

Mannich Reactions

The amine group participates in three-component Mannich reactions with aldehydes and ketones:

N 2 methylpropyl quinolin 8 amine+RCHO+R 2NHEtOH amino carbonyl derivatives

-

Example : Reaction with formaldehyde and piperidine yields aminomethylated derivatives (e.g., 155a–h ) under reflux .

With Carbonyl Compounds

-

Schiff Base Formation : Reacts with aldehydes/ketones to form imines.

N 2 methylpropyl quinolin 8 amine+RCHO→RCH N 2 methylpropyl quinolin 8 amine+H2O

Example:

Key Steps in Multi-Step Syntheses

-

Nitro Reduction : Nitroquinolines (12–22 ) → Aminoquinolines (23–33 ) .

-

Isoindolinedione Conjugation : Bromopentyl isoindolinedione + aminoquinoline → 34–44 .

-

Hydrazinolysis : Cleavage of isoindolinedione → Primary amine derivatives (45–55 ) .

Reaction Optimization Data

| Reaction Type | Yield (%) | Conditions | Key Catalyst | Reference |

|---|---|---|---|---|

| Acylation | 85–92 | DCC, CH₂Cl₂, 24 h | DCC | |

| Alkylation | 70–78 | TEA, 120°C, 16 h | – | |

| Mannich | 65–80 | EtOH, reflux, 5 h | Piperidine |

Stability and Reactivity Trends

-

pH Sensitivity : Protonation of the amine group at acidic pH reduces nucleophilicity.

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Scientific Research Applications

Pharmaceutical Development

N-(2-methylpropyl)quinolin-8-amine is recognized for its diverse biological activities, making it a candidate for drug development targeting several health conditions, including:

- Infectious Diseases : The compound exhibits antimicrobial properties, which could be harnessed in developing new antibiotics or antifungal agents.

- Cancer Therapy : Its antitumor activity suggests potential applications in oncology, particularly in targeting specific cancer cell lines.

- Neurodegenerative Disorders : Similar compounds have been studied for their ability to chelate metal ions associated with diseases like Alzheimer's, indicating a possible role for this compound in neuroprotection.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains. |

| Antitumor | Inhibits growth of specific cancer cell lines. |

| Anti-inflammatory | Reduces inflammation in cellular models. |

| Neuroprotective | Potential to protect neurons from oxidative stress. |

Mechanistic Insights

The reactivity of this compound can be attributed to its functional groups, which allow it to interact with various biological targets. Notably, its quinoline core is known for forming stable complexes with metal ions, enhancing its pharmacological profile.

Key Reactions

The compound's interactions include:

- Metal Ion Chelation : Forms complexes with transition metals, which can modulate biological pathways.

- Hydrogen Bonding : Engages in hydrogen bonding with biological macromolecules, influencing their activity.

Comparative Analysis with Related Compounds

To understand the significance of this compound, it is beneficial to compare it with other quinoline derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known chelator; widely studied for pharmacological effects. |

| 7-Aminoquinoline | Amino group at position 7 | Exhibits different biological activities compared to N-(2-methylpropyl) derivative. |

| 4-Aminoquinoline | Amino group at position 4 | Often used in dye synthesis; different reactivity profile. |

| N-(2-Ethylhexyl)quinolin-8-amine | Ethylhexyl substituent at nitrogen | May exhibit different solubility and bioavailability characteristics. |

Case Studies and Research Findings

Several studies have highlighted the potential of quinoline derivatives, including this compound:

- Anticancer Activity : A study demonstrated that similar quinoline compounds showed significant inhibition of cancer cell proliferation, suggesting that this compound could exhibit comparable effects.

- Alzheimer's Disease Research : Research on related compounds has shown promising results in metal ion chelation for treating Alzheimer's disease, indicating a potential application for this compound in neurodegenerative disorders.

- Antimicrobial Studies : Investigations into the antimicrobial properties of quinoline derivatives have revealed effectiveness against resistant strains of bacteria, supporting further exploration of this compound as a novel therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)quinolin-8-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV . In anticancer applications, it can interfere with signaling pathways such as the PI3K/AKT/mTOR pathway, leading to apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected 8-Aminoquinoline Derivatives

*Predicted using computational tools; †Estimated via analogy to similar alkylated quinolines.

Key Observations:

- Lipophilicity: The 2-methylpropyl group significantly increases logP compared to methyl or polar glycoconjugates, suggesting enhanced membrane permeability for biological applications .

- Synthetic Accessibility: Photocatalytic reduction (e.g., for 2-methylquinolin-8-amine) achieves high yields (90%), whereas glycoconjugation introduces complexity, lowering yields .

Cytotoxicity and Metal Chelation

8-Aminoquinolines are known for metal-dependent cytotoxicity. demonstrates that glycoconjugation of 8-aminoquinoline reduces cytotoxicity (IC50 > 100 μM in HepG2 cells) compared to non-glycosylated analogs (IC50 ~10–20 μM) .

Metal Ion Influence:

Pharmacokinetic Predictions

In silico models () predict that alkylated 8-aminoquinolines exhibit favorable absorption and metabolism profiles. The 2-methylpropyl derivative is expected to have:

- Half-life (t₁/₂): ~6–8 hours (vs. ~3 hours for glycoconjugates) due to reduced renal clearance.

- Blood-Brain Barrier Penetration: Likely moderate (logBB ~0.5) compared to polar derivatives (logBB < 0) .

Biological Activity

N-(2-methylpropyl)quinolin-8-amine is a compound derived from the quinoline family, notable for its potential biological activities. Quinoline derivatives have been extensively studied for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a quinoline core with an amine functional group at the 8-position and a branched alkyl substituent (2-methylpropyl) at the nitrogen. This unique structure influences its solubility and interaction with biological targets, which is crucial for its therapeutic applications.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known chelator; widely studied for pharmacological effects. |

| 7-Aminoquinoline | Amino group at position 7 | Exhibits different biological activities compared to N-(2-methylpropyl) derivative. |

| N-(2-Ethylhexyl)quinolin-8-amine | Ethylhexyl substituent at nitrogen | May exhibit different solubility and bioavailability characteristics. |

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial activity. A study highlighted that various 8-quinolinamines exhibit potent in vitro activity against Candida species and Staphylococcus aureus, with IC50 values ranging from 1.33 to 19.38 µg/mL . The specific activity of this compound against these pathogens remains to be fully explored but suggests potential as an antimicrobial agent.

Neuroprotective Effects

Recent studies have focused on the neuroprotective properties of quinoline derivatives. For example, 8-aminoquinoline hybrids have been developed as multifunctional agents targeting Alzheimer's disease (AD). These compounds exhibit metal ion chelation capabilities, which are crucial for mitigating neurodegeneration associated with AD . While specific data on this compound's neuroprotective effects are sparse, its structural similarities to other neuroprotective agents suggest potential efficacy.

Case Studies and Research Findings

- Antimalarial Activity : A study on related quinoline derivatives reported potent antimalarial activity against drug-sensitive and drug-resistant Plasmodium falciparum strains . Although this compound has not been directly tested in this context, the findings underscore the therapeutic potential of quinoline-based compounds in treating malaria.

- Metal Ion Chelation : Research has established that 8-hydroxyquinoline derivatives exhibit strong metal ion chelation properties, which can be leveraged in treating conditions like Alzheimer's disease by restoring metal ion balance in neuronal cells . This characteristic may extend to this compound, suggesting it could serve as a lead compound for further development.

- Cytotoxicity Studies : In vitro studies have shown that certain quinoline derivatives exhibit low cytotoxicity while maintaining high biological activity . This balance is essential for developing therapeutic agents that minimize adverse effects while maximizing efficacy.

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

N-(2-methylpropyl)quinolin-8-amine |

InChI |

InChI=1S/C13H16N2/c1-10(2)9-15-12-7-3-5-11-6-4-8-14-13(11)12/h3-8,10,15H,9H2,1-2H3 |

InChI Key |

BMHUXVXVZSLNMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.